![molecular formula C8H17ClN2O B1402522 N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride CAS No. 1361114-96-6](/img/structure/B1402522.png)
N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride
Overview
Description
Scientific Research Applications
Drug Synthesis
“N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride” has shown potential in the field of drug synthesis. The pyrrolidine ring, a core structure within this compound, is a common feature in many biologically active molecules . Its presence in drug candidates can influence pharmacokinetic properties and enhance the molecule’s ability to interact with biological targets. This compound can serve as a building block for creating novel therapeutic agents, particularly due to its ability to introduce stereochemistry into the drug design, which is crucial for binding specificity.
Catalysis
In catalysis, “N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride” can be used as a ligand or a structural motif in catalyst design . Its pyrrolidine ring can bind to metals, forming part of a catalytic system that can be employed in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances in pharmaceuticals.
Organic Chemistry Studies
The compound’s utility in organic chemistry is linked to its role in the synthesis of complex organic molecules. It can act as an intermediate or a reagent in multiple reaction pathways, aiding in the construction of compounds with the pyrrolidine structure, which is prevalent in many natural products and pharmaceuticals.
Analytical Chemistry
In analytical chemistry, “N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride” can be used as a standard or reference compound in methods such as NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the qualitative and quantitative analysis of substances, and having reliable standards is crucial for accurate measurements.
Biochemistry
The compound finds applications in biochemistry research, particularly in the study of biochemical pathways where pyrrolidine structures are involved . It can be used to investigate enzyme-substrate interactions, receptor binding, and other processes that are fundamental to understanding biological systems and developing new drugs.
Materials Science
In materials science, “N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride” can contribute to the development of new materials with unique properties . Its incorporation into polymers or other materials could potentially alter their characteristics, such as increasing durability or enhancing conductivity.
Environmental Science
Lastly, the compound’s role in environmental science could involve its use in the study of environmental contaminants. Its structural similarity to certain pollutants could make it a candidate for research into pollutant behavior, degradation, and remediation strategies .
properties
IUPAC Name |
N,N,2-trimethylpyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(5-4-6-9-8)7(11)10(2)3;/h9H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFSKYNQTSJLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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